

Thiolated Chitosan Demonstrates Superior Mucoadhesive Properties Over Unmodified Chitosan

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Compound of Interest

Compound Name: *6-Mercaptonicotinic acid*

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A comprehensive analysis of experimental data reveals that chemical modification of chitosan to introduce thiol groups, such as in chitosan-6-mercaptopropionic acid (chitosan-6-MNA), significantly enhances its ability to adhere to mucosal surfaces compared to its unmodified counterpart. This heightened mucoadhesion, attributed to the formation of strong covalent disulfide bonds with mucus glycoproteins, presents a promising strategy for advanced drug delivery systems, offering prolonged residence time at the site of action.

Thiolated chitosans, a class of polymers known as thiomers, have consistently shown superior mucoadhesive strength in various in vitro studies. Unlike unmodified chitosan, which primarily relies on weaker electrostatic interactions and hydrogen bonds, thiomers can form covalent disulfide bonds with cysteine-rich subdomains of mucus glycoproteins. This fundamental difference in interaction mechanism leads to a more robust and prolonged adhesion to mucosal tissues.

Quantitative Comparison of Mucoadhesive Properties

Experimental data from multiple studies, summarized in the table below, quantitatively demonstrates the enhanced mucoadhesion of thiolated chitosan derivatives compared to unmodified chitosan. These studies employ various methods to assess mucoadhesion,

including tensile strength measurements, rotating cylinder methods, and mucin adsorption assays.

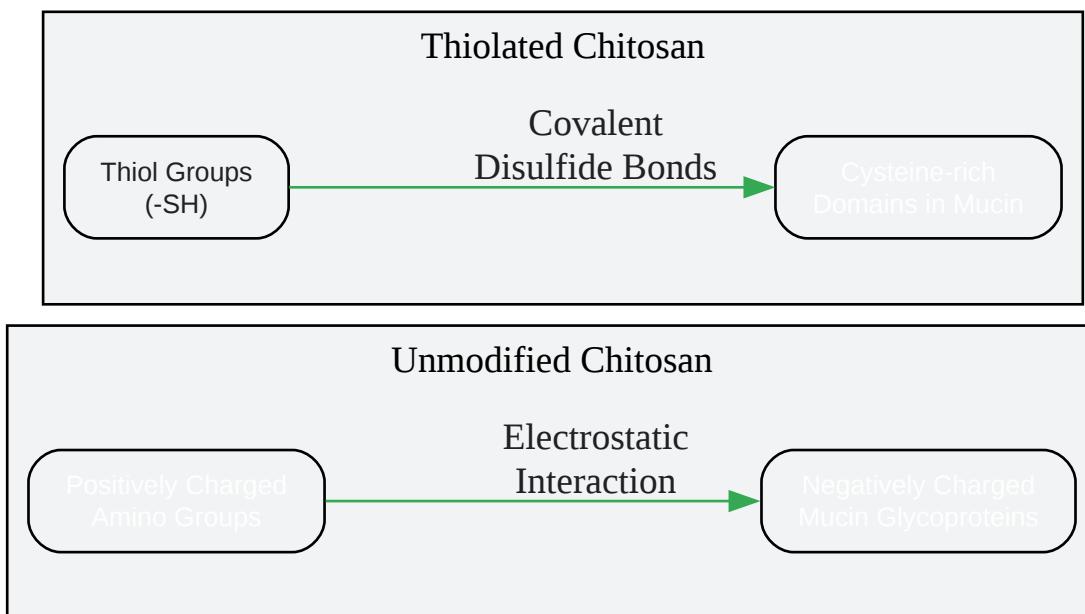
Property Assessed	Unmodified Chitosan	Thiolated Chitosan (General)	Chitosan-6-mercaptoponi cotinamide	S-protected thiolated chitosan	Reference
Residence Time on Intestinal Mucosa	10 hours	45 hours	-	90 hours	[1]
Increase in Mucoadhesion (Fold Change)	Baseline	2-3 fold increase	At least 69-fold increase	-	[2][3]
Total Work of Adhesion (TWA) Increase	Baseline	6.3 to 10.3-fold increase	-	-	[3]

Mechanisms of Mucoadhesion

The mucoadhesive properties of unmodified chitosan stem from the electrostatic interaction between its positively charged amino groups and the negatively charged sialic acid and sulfonic acid moieties of mucin glycoproteins.^[4] Hydrogen bonding and hydrophobic interactions also contribute to this adhesion.^{[4][5]} However, these non-covalent interactions are weaker and can be influenced by environmental pH.^[6]

In contrast, the introduction of thiol groups to the chitosan backbone allows for the formation of covalent disulfide bonds with the cysteine domains within the mucus layer. This covalent bonding provides a much stronger and more durable adhesion, significantly prolonging the residence time of the delivery system on the mucosal surface.^{[2][7]}

Mechanisms of Mucoadhesion

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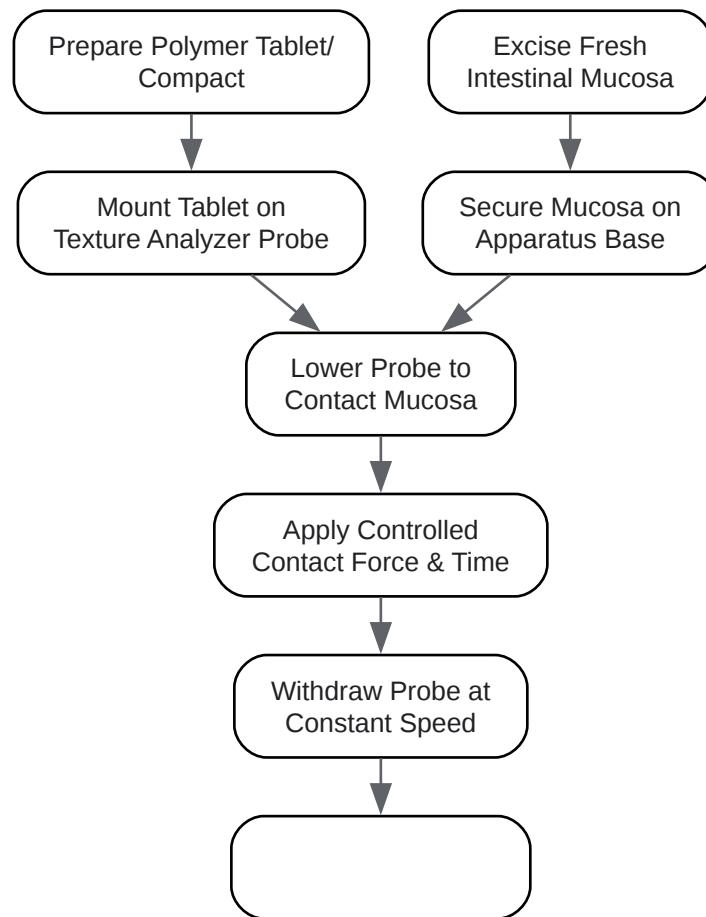
Comparison of Mucoadhesion Mechanisms.

Experimental Protocols for Evaluating Mucoadhesion

Several *in vitro* methods are commonly employed to quantify and compare the mucoadhesive properties of polymers. These include tensile studies, rotating cylinder methods, and mucin adsorption assays.

Tensile Strength Measurement

This method quantifies the force required to detach the polymer from a mucosal surface.



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Workflow for Tensile Strength Measurement.

Protocol:

- A tablet or compact of the test polymer (e.g., unmodified chitosan or thiolated chitosan) is prepared.[2]
- The tablet is attached to the probe of a texture analyzer.[2]
- Freshly excised animal intestinal mucosa is mounted on a holder.[2]
- The polymer-coated probe is lowered to make contact with the mucosal surface with a defined force for a specific duration.[8]
- The probe is then withdrawn at a constant speed, and the force required to detach the polymer from the mucosa is measured as the mucoadhesive strength.[7][8]

Rotating Cylinder Method

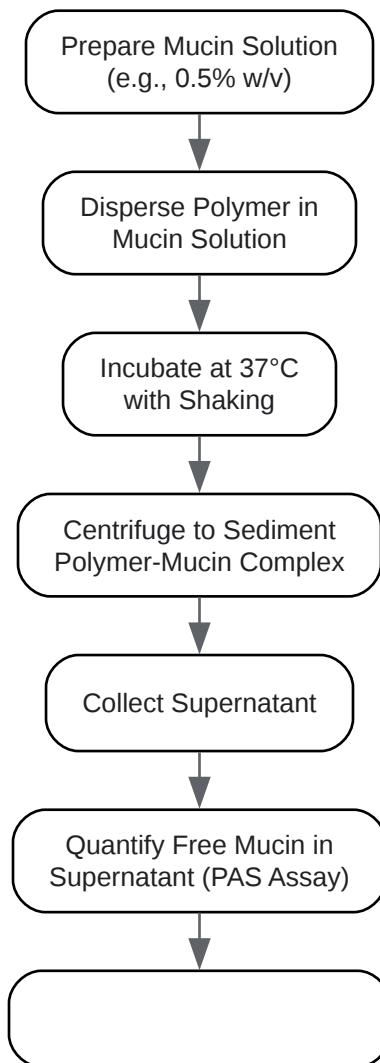
This method assesses the residence time of the polymer on a mucosal surface under simulated physiological conditions.

Protocol:

- Tablets of the test polymers are prepared.[[1](#)]
- The tablets are attached to a rotating cylinder apparatus.
- The cylinder is immersed in a beaker containing simulated intestinal fluid and freshly excised intestinal mucosa.
- The cylinder is rotated at a constant speed, and the time taken for the tablet to detach from the mucosa is recorded as the residence time.[[1](#)]

Mucin Adsorption Assay

This assay quantifies the amount of mucin that adsorbs onto the surface of the polymer, providing an indirect measure of mucoadhesive interaction.



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Workflow for Mucin Adsorption Assay.

Protocol:

- A standard solution of mucin is prepared in a buffer solution at a relevant pH (e.g., simulated gastric or intestinal fluid).[\[2\]](#)
- The test polymer (chitosan or its derivative) is dispersed in the mucin solution.[\[2\]](#)
- The mixture is incubated under controlled conditions (e.g., 2 hours at 37°C with shaking) to allow for interaction.[\[2\]](#)

- The dispersion is then centrifuged to separate the polymer-mucin complex from the solution. [2]
- The concentration of free mucin remaining in the supernatant is determined using a colorimetric method, such as the Periodic Acid-Schiff (PAS) assay.[2]
- The amount of mucin adsorbed onto the polymer is calculated by subtracting the free mucin concentration from the initial mucin concentration.[2]

In conclusion, the chemical modification of chitosan to introduce thiol groups, as in chitosan-6-MNA, represents a highly effective strategy for enhancing mucoadhesive properties. The formation of strong, covalent disulfide bonds with mucus glycoproteins leads to significantly prolonged residence times and stronger adhesion compared to unmodified chitosan. This makes thiolated chitosans superior candidates for the development of advanced mucoadhesive drug delivery systems.

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